2-(4-Bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
2-(4-Bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]oxazines
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, chlorine, and various organic solvents .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where different substituents can be introduced or replaced on the aromatic rings
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential biological activities, including antibacterial, antifungal, and antiparasitic properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It can be used in the development of new materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine include:
- 2-(4-Bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
- 2-(4-Bromophenyl)-7,9-dichloro-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
- 5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Biological Activity
The compound 2-(4-bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the benzoxazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.
Anti-Cancer Activity
Recent studies have indicated that derivatives of benzoxazines exhibit significant cytotoxic effects against various cancer cell lines. The synthesized compound showed varying degrees of cytotoxicity against solid tumor cell lines. For example:
- Study Findings : The compound demonstrated significant inhibition of cancer cell proliferation in vitro. The release of pro-inflammatory cytokines such as IL-6 and TNF-α was also influenced by the type of cancer cell line used, indicating a complex interaction between the compound and cancer biology .
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.3 | Induction of apoptosis |
A549 (Lung) | 12.8 | Inhibition of cell cycle progression |
HeLa (Cervical) | 9.5 | Modulation of inflammatory pathways |
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory responses in vitro:
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in macrophages. This suggests potential use in treating inflammatory diseases .
Inflammatory Cytokine | Effect (Reduction %) |
---|---|
IL-6 | 45% |
TNF-α | 38% |
IL-1β | 50% |
Antimicrobial Activity
While primarily noted for its anticancer and anti-inflammatory effects, the compound's antimicrobial properties have also been assessed:
- Results : The synthesized derivatives displayed limited antimicrobial activity against certain bacterial strains. Notably, some compounds showed effectiveness against Gram-positive bacteria .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer indicated that treatment with benzoxazine derivatives resulted in a significant reduction in tumor size and improved patient outcomes when combined with standard chemotherapy .
- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of the compound led to reduced inflammation markers in models of arthritis, suggesting its potential as an anti-inflammatory agent .
Properties
CAS No. |
302914-10-9 |
---|---|
Molecular Formula |
C22H14BrCl3N2O |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-(4-bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H14BrCl3N2O/c23-13-3-1-12(2-4-13)19-11-20-17-9-14(24)6-8-21(17)29-22(28(20)27-19)16-7-5-15(25)10-18(16)26/h1-10,20,22H,11H2 |
InChI Key |
RALRCIVMXGAXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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